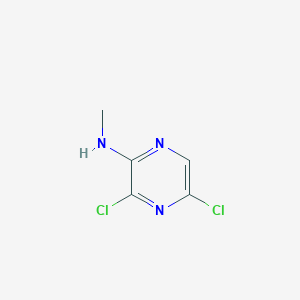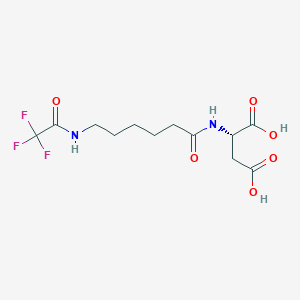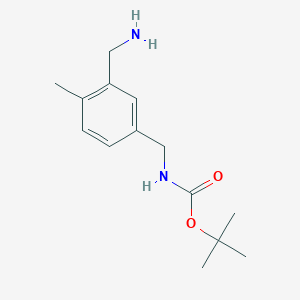
1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Chlorination: Chlorine is introduced at the 7-position using chlorinating agents like thionyl chloride.
Etherification: The p-tolyloxy group is introduced through an etherification reaction using p-tolyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
科学研究应用
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative used in dye production and as a precursor for other chemicals.
1,4-Diaminoanthraquinone: Similar in structure but lacks the chloro and p-tolyloxy groups, used in dye synthesis.
7-Chloro-2-(p-tolyloxy)anthracene-9,10-dione: Lacks the amino groups, used in organic electronics.
Uniqueness
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. The presence of both amino and chloro groups, along with the p-tolyloxy moiety, makes it versatile for various applications, particularly in medicinal chemistry and material science.
属性
CAS 编号 |
88605-32-7 |
|---|---|
分子式 |
C21H15ClN2O3 |
分子量 |
378.8 g/mol |
IUPAC 名称 |
1,4-diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c1-10-2-5-12(6-3-10)27-16-9-15(23)17-18(19(16)24)21(26)14-8-11(22)4-7-13(14)20(17)25/h2-9H,23-24H2,1H3 |
InChI 键 |
ZGAOLUVLCAESAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
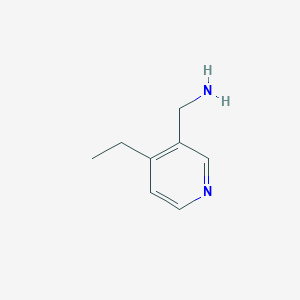


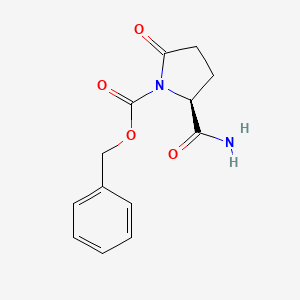
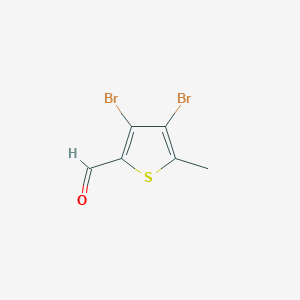
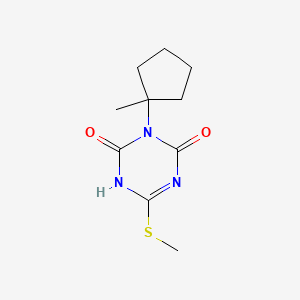
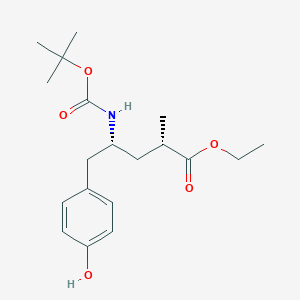

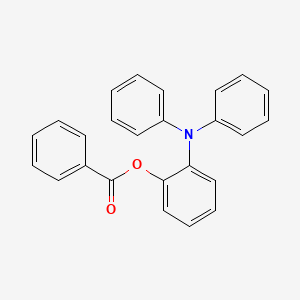
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
